N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzooxazole moiety attached to a phenyl ring, which is further connected to a trimethoxy-benzamide group
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H24N2O5/c1-14-9-19-20(10-15(14)2)32-25(27-19)16-7-6-8-18(11-16)26-24(28)17-12-21(29-3)23(31-5)22(13-17)30-4/h6-13H,1-5H3,(H,26,28) |
InChI Key |
XJQSDLBHBQYMFA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
-
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an aldehyde under acidic conditions. For example, 2-aminophenol can react with 5,6-dimethylbenzaldehyde in the presence of a catalyst such as hydrochloric acid to form the benzoxazole ring .
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Attachment of the Phenyl Ring: : The benzoxazole derivative is then coupled with a phenyl ring through a Suzuki coupling reaction. This involves the reaction of the benzoxazole derivative with a phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
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Formation of the Trimethoxy-benzamide Group: This can be achieved by reacting the phenyl-benzoxazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine .
Chemical Reactions Analysis
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones depending on the reaction conditions .
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Reduction: : Reduction of the compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of alcohols or amines .
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Substitution: : The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other groups. Common reagents for this reaction include halogens, nitrating agents, and sulfonating agents .
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .
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Material Science: : The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
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Biological Research: : The compound is used in biological research to study its effects on various cellular pathways and its potential as a tool for probing biological systems .
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: This compound lacks the trimethoxy-benzamide group and has different biological activities and applications.
5,6-Dimethylbenzoxazole: This compound is similar in structure but lacks the phenyl and trimethoxy-benzamide groups, leading to different chemical and biological properties.
3,4,5-Trimethoxybenzamide: This compound lacks the benzoxazole core and has distinct applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
